molecular formula C14H17NO3 B1303836 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde CAS No. 79421-40-2

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Cat. No.: B1303836
CAS No.: 79421-40-2
M. Wt: 247.29 g/mol
InChI Key: NBKIWJFERFYECA-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)benzaldehyde is a chemical compound that features a spirocyclic structure, incorporating both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzaldehyde under specific conditions. One common method involves the use of a condensation reaction where the spirocyclic amine reacts with benzaldehyde in the presence of a suitable catalyst or under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity starting materials. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzoic acid.

    Reduction: Formation of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.

    1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one: A related compound with an additional propenyl group.

Uniqueness

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is unique due to the presence of both the spirocyclic structure and the benzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKIWJFERFYECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377407
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-40-2
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 4-fluorobenzaldehyde and 1,4-dioxa-8-aza-spiro{4.5}decane.
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